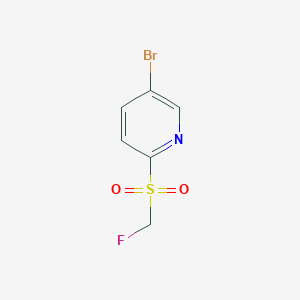

5-bromo-2-fluoromethanesulfonylpyridine

Descripción

Propiedades

IUPAC Name |

5-bromo-2-(fluoromethylsulfonyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO2S/c7-5-1-2-6(9-3-5)12(10,11)4-8/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIOGDGKLLHJGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)S(=O)(=O)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-fluoromethanesulfonylpyridine typically involves the introduction of bromine and fluorine atoms into the pyridine ring, followed by the addition of a methanesulfonyl group. One common method involves the reaction of 5-bromo-2-fluoropyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield .

Industrial Production Methods

Industrial production of 5-bromo-2-fluoromethanesulfonylpyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The compound is typically purified through recrystallization or chromatography techniques to remove impurities .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at position 5 is highly electrophilic, enabling nucleophilic substitution under controlled conditions.

Key Reagents and Conditions

| Nucleophile | Solvent | Temperature | Product |

|---|---|---|---|

| Sodium azide | DMF | 80°C | 5-Azido-3-fluoro-2-(methylsulfonyl)pyridine |

| Potassium thiolate | Acetonitrile | 60°C | 5-(Alkylthio)-3-fluoro-2-(methylsulfonyl)pyridine |

| Amines (e.g., NH₃) | Ethanol | Reflux | 5-Amino-3-fluoro-2-(methylsulfonyl)pyridine |

-

The methylsulfonyl group at position 2 enhances the electron-withdrawing effect, facilitating bromine displacement .

-

Fluorine at position 3 directs substitution regioselectivity to position 5 due to its inductive effects.

Suzuki–Miyaura Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings with boronic acids to form biaryl derivatives.

Typical Reaction Parameters

| Boronic Acid | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 75–85 |

| 4-Methoxyphenyl | PdCl₂(dppf) | NaHCO₃ | DME | 65–70 |

-

The methylsulfonyl group remains inert under these conditions, preserving functionality for downstream modifications.

Oxidation/Reduction of the Methylsulfonyl Group

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Reduction | LiAlH₄ | THF, 0°C→RT | 3-Fluoro-2-(methylthio)-5-bromopyridine |

| Oxidation | mCPBA | CH₂Cl₂, RT | 3-Fluoro-2-(methylsulfonyl)-5-bromopyridine (no change) |

-

The methylsulfonyl group is resistant to further oxidation but can be reduced to sulfide derivatives.

Fluorine-Directed Reactions

Fluorine’s electronegativity activates specific positions for electrophilic aromatic substitution (EAS), though limited examples exist due to the deactivating sulfonyl group.

Cyclization and Heterocycle Formation

Reaction with bifunctional nucleophiles (e.g., thiourea, hydrazines) yields fused heterocycles:

Example Reaction

-

Reactant : Thiourea

-

Conditions : K₂CO₃, DMF, 100°C

-

Product : Thieno[2,3-b]pyridine derivative via intramolecular cyclization .

Stability and Reactivity Considerations

-

Thermal Stability : Decomposes above 200°C, releasing SO₂ and HBr.

-

pH Sensitivity : Stable in neutral to mildly acidic conditions; hydrolyzes under strong alkaline conditions (pH > 12).

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Bromo-2-fluoromethanesulfonylpyridine has been investigated for its potential as a pharmaceutical intermediate. Its ability to act as an enzyme inhibitor positions it as a candidate for developing anticancer therapies. For instance, studies have shown that compounds with similar structures can inhibit Polo-like kinase 4 (PLK4), which is crucial for cell division and cancer proliferation. The compound's binding affinity to target proteins can lead to significant alterations in cellular processes.

Agrochemicals

The compound serves as a precursor in the synthesis of various agrochemicals, including herbicides and fungicides. Its halogenated structure allows for enhanced interaction with biological targets in pests and diseases affecting crops. Research indicates that halogenated pyridines are effective in developing new agricultural chemicals due to their reactivity and selectivity .

Materials Science

In materials science, 5-bromo-2-fluoromethanesulfonylpyridine is utilized as a building block for synthesizing advanced materials and semiconductors. Its aromaticity and electron-deficient nature make it suitable for applications in organic electronics and photovoltaics .

Case Study 1: Anticancer Activity

In a study focusing on the synthesis of novel bromopyrimidine derivatives, compounds similar to 5-bromo-2-fluoromethanesulfonylpyridine exhibited significant cytotoxicity against various cancer cell lines, including Hela and A549 cells. These derivatives were evaluated using MTT assays, demonstrating potential as effective anticancer agents compared to established drugs like Dasatinib .

Case Study 2: Enzyme Inhibition

Research on enzyme interactions revealed that 5-bromo-2-fluoromethanesulfonylpyridine could inhibit specific enzymes by binding to their active sites. This mechanism was particularly noted in studies targeting PLK4, where the compound's structural features facilitated strong binding affinity, leading to disrupted enzymatic activity crucial for cancer cell proliferation .

Mecanismo De Acción

The mechanism of action of 5-bromo-2-fluoromethanesulfonylpyridine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine and fluorine atoms, as well as the methanesulfonyl group, make the compound highly reactive and versatile in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparación Con Compuestos Similares

Substituent Diversity and Electronic Effects

Key Findings :

- Electron-Withdrawing vs. Donating Groups : The fluoromethanesulfonyl group in the target compound increases electrophilicity compared to methoxy or aryl substituents, making it more reactive in nucleophilic aromatic substitution .

- Leaving Group Efficiency : Bromine in 5-bromo derivatives is a superior leaving group compared to iodine in trifluoromethanesulfonate analogs under specific catalytic conditions .

Key Findings :

Key Findings :

- Bromine-containing pyridines often require careful handling due to toxicity and reactivity.

Research and Application Insights

- Pharmaceutical Potential: Sulfonamide pyridine derivatives exhibit biological activity, such as antimicrobial or kinase inhibition, suggesting that the target compound could be optimized for drug discovery .

Actividad Biológica

5-Bromo-2-fluoromethanesulfonylpyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

5-Bromo-2-fluoromethanesulfonylpyridine (C6H5BrFNO2S) is characterized by the presence of a bromine atom, fluorine atom, and a methanesulfonyl functional group attached to a pyridine ring. The molecular weight of this compound is approximately 210.07 g/mol. The unique combination of halogen substituents (bromine and fluorine) enhances its lipophilicity and metabolic stability, which are critical factors in drug design.

The biological activity of 5-bromo-2-fluoromethanesulfonylpyridine is primarily attributed to its ability to interact with various enzymes and proteins. It has been identified as a potential inhibitor of Polo-like kinase 4 (PLK4), an enzyme involved in cell division and implicated in cancer progression. By inhibiting PLK4, this compound may disrupt cellular processes related to cancer cell proliferation, making it a candidate for cancer therapeutic development.

Interaction Studies

Research indicates that 5-bromo-2-fluoromethanesulfonylpyridine can selectively inhibit PLK4 through non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions primarily occur at the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Biological Activity Overview

The biological activity of 5-bromo-2-fluoromethanesulfonylpyridine can be summarized as follows:

| Activity | Description |

|---|---|

| PLK4 Inhibition | Disrupts cell division processes in cancer cells, potentially offering a therapeutic pathway for cancer treatment. |

| Enzyme Interaction | Exhibits significant binding affinity towards various enzymes, influencing their catalytic functions. |

| Potential Antimicrobial Effects | Similar compounds have shown antimicrobial properties, suggesting that this compound may also exhibit such activities. |

| Anti-inflammatory Properties | Compounds with similar structures have been reported to possess anti-inflammatory effects, indicating potential applications in inflammatory diseases. |

Case Studies and Research Findings

- Cancer Therapeutics : A study demonstrated that derivatives of 5-bromo-2-fluoromethanesulfonylpyridine exhibited potent inhibition of L1210 mouse leukemia cells with IC50 values in the nanomolar range. This suggests that the compound may be effective against certain types of leukemia through its mechanism of action involving PLK4 inhibition .

- Synthesis and Functionalization : Research on the synthesis of complex molecules involving 5-bromo-2-fluoromethanesulfonylpyridine has shown that it can be used as an intermediate for developing novel drug candidates. The late-stage functionalization techniques allow for the modification of this compound to enhance its biological activity further .

- Biochemical Pathways : Studies indicate that compounds similar to 5-bromo-2-fluoromethanesulfonylpyridine interact with various biochemical pathways, potentially leading to diverse therapeutic applications beyond oncology .

Q & A

Q. What are the common laboratory-scale synthesis routes for 5-bromo-2-fluoromethanesulfonylpyridine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

- Synthetic Routes :

- Halogenation-Sulfonylation : Bromination of 2-fluoropyridine derivatives followed by sulfonylation using fluoromethanesulfonyl chloride under controlled temperatures (0–5°C) .

- Cross-Coupling Reactions : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) with boronic acids to introduce functional groups, though steric hindrance from the bromo and fluoromethanesulfonyl groups may require ligand optimization .

- Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity but may increase side reactions; use low-temperature NMR to monitor intermediate stability .

- Catalyst Screening : Test Pd(PPh₃)₄ or XPhos ligands for cross-coupling efficiency .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. How should researchers handle and store 5-bromo-2-fluoromethanesulfonylpyridine to ensure stability during experiments?

Methodological Answer:

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent decomposition. Desiccants (e.g., silica gel) mitigate hydrolysis risks from moisture .

- Safety Protocols :

Advanced Research Questions

Q. What advanced spectroscopic techniques are recommended for confirming the structural integrity of 5-bromo-2-fluoromethanesulfonylpyridine, especially in complex reaction mixtures?

Methodological Answer:

- Multi-Technique Validation :

- ¹⁹F NMR : Detects fluoromethanesulfonyl group integrity (δ ≈ -60 to -70 ppm) and identifies byproducts .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (calculated for C₆H₄BrFNO₂S: 251.91 g/mol) with <2 ppm error .

- X-ray Crystallography : Resolves stereoelectronic effects of substituents on pyridine ring geometry .

- Cross-Validation : Compare experimental IR spectra (S=O stretch ~1350 cm⁻¹) with computational DFT simulations .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, solubility) of 5-bromo-2-fluoromethanesulfonylpyridine across different studies?

Methodological Answer:

- Root-Cause Analysis :

- Purity Discrepancies : Use DSC (Differential Scanning Calorimetry) to verify melting points (reported range: 160–165°C) and HPLC (>98% purity threshold) .

- Solubility Variability : Conduct systematic studies in DMSO, ethanol, and aqueous buffers (pH 1–10) under standardized conditions (25°C, inert atmosphere) .

- Data Harmonization : Reference certified standards (e.g., Thermo Scientific) for calibration and report detailed synthetic/purification protocols to enable replication .

Q. What mechanistic insights explain the reactivity of 5-bromo-2-fluoromethanesulfonylpyridine in nucleophilic aromatic substitution (SNAr) reactions?

Methodological Answer:

- Substituent Effects :

- The electron-withdrawing fluoromethanesulfonyl group activates the pyridine ring for SNAr at the ortho/para positions, while the bromo substituent directs incoming nucleophiles to meta positions .

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation (e.g., Meisenheimer complexes) in reactions with amines or thiols .

- Computational Modeling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.